6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-12-17-18(13-6-5-7-14(21)10-13)16(11-22)19(23)26-20(17)25(24-12)15-8-3-2-4-9-15/h2-10,18H,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQGUICFTZEXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[2,3-c]pyrazole core. One common approach is the reaction of appropriate precursors such as 3-chlorophenyl hydrazine and a suitable ketone under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities may include antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Crystallographic Variations
The dihedral angles between the pyrano[2,3-c]pyrazole core and aryl substituents dictate molecular packing and intermolecular interactions:
- 3-Chlorophenyl vs. 4-Chlorophenyl : The meta-chloro substituent in the target compound introduces steric hindrance, resulting in a larger dihedral angle (81.11° for 3-nitrophenyl analogs) compared to para-substituted derivatives (e.g., 13.36° for phenyl in 3s) .
- Hydrogen Bonding : Derivatives with hydroxyl groups (e.g., 4-(2-hydroxyphenyl)) exhibit strong intermolecular hydrogen bonds (O–H···N), enhancing crystalline stability .
Table 2: Structural Parameters of Selected Derivatives
Biological Activity
6-Amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound belonging to the dihydropyrano[2,3-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimalarial, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN5O
- Molecular Weight : 353.81 g/mol
This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological potential.
Antimalarial Activity
Recent studies have highlighted the antimalarial activity of compounds related to the dihydropyrano[2,3-c]pyrazole framework. For instance, a study synthesized hybrid compounds that demonstrated significant antiplasmodial activities against Plasmodium falciparum strains with low cytotoxicity against mammalian cells. The most effective compounds had an EC50 value as low as 0.0130 μM against the 3D7 strain and exhibited a high selectivity index (SI > 1000) .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies. A recent investigation reported that derivatives of the dihydropyrano[2,3-c]pyrazole exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 10 mm to 31 mm when compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 21 | 21 - 23 |
| Escherichia coli | 31 | 31 - 32 |
Anticancer Potential
Preliminary research also indicates potential anticancer properties associated with this compound. Studies have shown that modifications in the dihydropyrano[2,3-c]pyrazole structure can lead to enhanced activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
The biological activities of this compound are thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
- Receptor Binding : It may interact with specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Antimalarial Efficacy
In a controlled study involving synthesized hybrids from pyrano[2,3-c]pyrazole and aminoquinoline scaffolds, researchers found that these compounds displayed potent inhibition of P. falciparum lactate dehydrogenase—a key enzyme for parasite metabolism—indicating a viable target for drug development .
Case Study 2: Antimicrobial Screening
A series of derivatives were screened against clinical isolates of Staphylococcus aureus and Escherichia coli. Results demonstrated that certain modifications in the chemical structure led to improved antimicrobial efficacy compared to traditional antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-amino-4-(3-chlorophenyl)-dihydropyrano[2,3-c]pyrazole derivatives?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, hydrazine derivatives, ethyl acetoacetate, and malononitrile. For example:
- General Protocol : A one-pot condensation of 3-chlorobenzaldehyde, phenylhydrazine, ethyl acetoacetate, and malononitrile in aqueous or solvent-free conditions catalyzed by ionic liquids (e.g., [Et₃NH][HSO₄]) or surfactants (e.g., CTACl) yields the target compound. Reaction optimization includes microwave irradiation (60–80°C, 10–15 min) or conventional heating (reflux, 4–6 hrs), with yields ranging from 39% to 90% depending on substituent steric effects .
- Critical Parameters : Substituent electronic effects (e.g., electron-withdrawing groups like Cl) improve cyclization efficiency, while bulky groups reduce yields due to steric hindrance .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- PPARγ Partial Agonism : IC₅₀ values in the µM range for diabetes-related targets, validated via luciferase reporter assays .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ ~20–50 µM) when fused with chromone moieties .
- Cytotoxicity : Moderate activity against hepatocellular carcinoma (HCC) cell lines (e.g., HepG2), linked to RalA pathway inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst Screening : Hexagonal mesoporous silica (HMS) or ionic liquids enhance yields (e.g., 85–90%) by stabilizing intermediates via H-bonding or electrostatic interactions .
- Solvent Effects : Water-mediated synthesis reduces side reactions, while DMF improves solubility of nitro/chloro-substituted aldehydes .
- Kinetic Studies : Time-resolved NMR monitors enamine intermediate formation, guiding temperature/pH adjustments to suppress byproducts like uncyclized hydrazones .
Q. How can contradictions in biological activity data (e.g., PPARγ vs. RalA inhibition) be resolved?
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism specificity. For example, PPARγ-/- HCC cells can isolate RalA-dependent effects .
- Docking Studies : Compare compound binding poses in PPARγ (PDB: 2PRG) vs. RalA (PDB: 3TGP) using AutoDock Vina. Chlorophenyl groups show higher affinity for RalA’s hydrophobic pocket .
Q. What computational approaches are used to predict stability and reactivity?
- DFT Calculations : Compare relative stability of diastereomers (e.g., 1,4-dihydro vs. 2,4-dihydro tautomers). For example, 1,4-dihydropyrano derivatives are ~4.6 kcal/mol more stable due to conjugated enamine systems .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to validate NMR chemical shifts .
Q. How are structure-activity relationships (SAR) analyzed for substituent variations?
- 3-Chlorophenyl vs. Other Substituents :
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance cytotoxicity (HepG2 IC₅₀: 12 µM) but reduce aqueous solubility.
- Methoxy Groups : Improve antioxidant activity (DPPH IC₅₀: 18 µM) via radical stabilization .
- Quantitative SAR (QSAR) : Hammett constants (σ) correlate substituent electronegativity with PPARγ binding affinity (R² > 0.85) .
Q. How can discrepancies in NMR data (e.g., NH₂ proton integration) be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
